2-Oxo-2-phenylethyl 3-chlorobenzoate
Description
Properties
CAS No. |
55184-84-4 |
|---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.7 g/mol |
IUPAC Name |
phenacyl 3-chlorobenzoate |
InChI |
InChI=1S/C15H11ClO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
KAMMMIHJXGVKOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis:
-
Biological Activity:
- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity, potentially disrupting bacterial cell membranes or inhibiting vital enzymatic functions.
- Anticancer Research: Studies suggest that it may induce apoptosis in cancer cells or inhibit proliferation pathways, making it a candidate for further pharmaceutical development.
- Medicinal Chemistry:
- Material Science:
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of 2-oxo-2-phenylethyl compounds demonstrated significant inhibitory effects against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Efficacy
In vitro studies evaluated the anticancer properties of this compound against human cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation pathways, suggesting its potential role in cancer therapy .
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Used as a building block for complex molecules | Versatile reactivity in synthetic pathways |
| Biological Activity | Exhibits antimicrobial and anticancer properties | Disrupts membranes; induces apoptosis |
| Medicinal Chemistry | Explored as a lead compound for drug development | Potential for targeting various diseases |
| Material Science | Utilized in specialty chemical synthesis | Contributions to advancements in material design |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Crystallographic Comparisons
A search of the Cambridge Crystallographic Database reveals eight compounds sharing the 2-oxo-2-phenylethyl benzoate skeleton. Key structural analogs include:
Key Observations :
- Halogen Effects : Larger halogens (e.g., Br) increase molecular polarizability, influencing π-stacking and van der Waals interactions. Fluorine and trifluoromethyl groups enhance electronegativity, altering dipole-dipole interactions .
- Dimerization : Inversion dimers are common due to carbonyl interactions, but substituent positions modulate packing efficiency.
Degradation Pathways and Environmental Persistence
Microbial Degradation
- 3-Chlorobenzoate (3CBA) Degradation : Free 3CBA is metabolized by Rhodococcus opacus via chlorocatechol intermediates (ortho-cleavage pathway). The presence of a mega-plasmid in R. opacus 1CP stabilizes degradation genes, enabling long-term adaptability .
- Ester Derivatives : The ester bond in 2-oxo-2-phenylethyl 3-chlorobenzoate likely requires hydrolysis by esterases before microbial degradation of the aromatic ring. This additional step may delay degradation compared to 3CBA .
- Substrate Specificity : R. opacus 1CP exhibits higher affinity for benzoate than 3CBA, suggesting steric or electronic hindrance from the chlorine substituent affects enzyme-substrate binding .
Phototrophic Degradation
- Rhodopseudomonas palustris DCP3 dechlorinates 3CBA under anoxic, phototrophic conditions. The ester derivative’s photodegradation would depend on light-induced cleavage of the phenacyl ketone or ester bond, a property exploited in photolabile protecting groups .
Physicochemical Properties
| Property | This compound | 2-(4-Bromophenyl)-2-oxoethyl 3-Chlorobenzoate | 2-(4-Fluorophenyl)-2-oxoethyl 3-(Trifluoromethyl)benzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~274.7 | ~334.6 | ~346.3 |
| Electron Effects | Moderately electron-withdrawing (Cl) | Strongly electron-withdrawing (Br) | Highly electron-withdrawing (F, CF₃) |
| Solubility | Low in polar solvents | Lower due to Br’s hydrophobicity | Moderate (CF₃ enhances polarity) |
| Melting Point | ~120–125°C | ~135–140°C | ~110–115°C |
Preparation Methods
Synthesis of β-Ketosulfoxonium Ylides
β-Ketosulfoxonium ylides serve as pivotal intermediates in this method. Their preparation involves refluxing trimethylsulfoxonium iodide (21 mmol) with potassium tert-butoxide (28 mmol) in tetrahydrofuran (THF) for 2 hours, followed by addition of acyl chlorides (7 mmol) at 0°C. The resultant ylide, 2-(dimethyl(oxo)-λ⁶-sulfaneylidene)-1-phenylethan-1-one, is isolated via flash chromatography (EtOAc/MeOH, 95:5).
Reaction with 3-Chlorobenzoic Acid
The ylide (1.0 mmol) and 3-chlorobenzoic acid (3.5 mmol) are heated in toluene at 120°C for 20–32 hours in a sealed tube. Nucleophilic attack by the carboxylate anion on the ylide’s electrophilic carbon forms the ester bond. Post-reaction purification by column chromatography (ethyl acetate/hexane, 10–15% v/v) yields this compound as a white solid. This method achieves an 84% yield for analogous benzoate esters, with minor adjustments expected for the chloro derivative.
Acyl Chloride-Mediated Esterification
Preparation of 3-Chlorobenzoyl Chloride
3-Chlorobenzoic acid is treated with thionyl chloride (1.5 equiv) under reflux for 3 hours, yielding 3-chlorobenzoyl chloride. Excess thionyl chloride is removed under vacuum, and the product is used directly without further purification.
Esterification with 2-Oxo-2-phenylethanol
A solution of 3-chlorobenzoyl chloride (1.2 equiv) in dichloromethane (DCM) is added dropwise to 2-oxo-2-phenylethanol (1.0 equiv) and pyridine (2.0 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours, washed with 1M HCl and saturated NaHCO₃, and dried over Na₂SO₄. Column chromatography (hexane/ethyl acetate, 3:1) affords the ester in 76% yield.
Multi-Component Coupling Approaches
Aryne-Based Coupling
Aryne precursors, aziridines, and 3-chlorobenzoic acid react in THF at −10°C to room temperature using KF/18-crown-6 as a fluoride source. While this method efficiently constructs β-amino alcohol derivatives, ester formation requires precise tuning of stoichiometry and temperature. Current protocols show limited success for 2-oxo-2-phenylethyl esters but highlight potential for future optimization.
Metalation and Condensation Strategies
Dimetalation of o-Toluic Acid
Lithium diisopropylamide (LDA, 2.2 equiv) metalates o-toluic acid at −78°C in THF, generating a dilithiated species. Condensation with methyl 3-chlorobenzoate (1.1 equiv) at 0°C produces 2-(2-oxo-2-phenylethyl)-3-chlorobenzoic acid, which undergoes esterification via Mitsunobu conditions (DIAD, PPh₃). This route is less efficient (55–60% yield) due to competing decarboxylation.
Comparative Analysis of Synthetic Methods
Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (CDCl₃) : δ 8.05 (d, J = 8.1 Hz, 1H, Ar–H), 7.80–7.45 (m, 6H, Ar–H), 5.15 (s, 2H, CH₂), 3.52 (s, 6H, S(CH₃)₂).
-
¹³C NMR : δ 192.1 (C=O), 166.8 (ester C=O), 134.2–127.3 (aromatic carbons), 68.5 (CH₂), 42.4 (S(CH₃)₂).
-
IR (neat) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (ketone), 740 cm⁻¹ (C–Cl).
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 2-Oxo-2-phenylethyl 3-chlorobenzoate?
- Methodology : The compound is synthesized via nucleophilic substitution. A mixture of 3-chlorobenzoic acid, potassium carbonate, and 2-bromo-1-phenylethanone in dimethylformamide (DMF) is stirred at room temperature for 2 hours. The product crystallizes upon cooling and is purified via recrystallization from ethanol .
- Key Parameters :
- Solvent : DMF (polar aprotic, enhances nucleophilicity).
- Base : K₂CO₃ (mild, avoids ester hydrolysis).
- Yield : ~88% under optimized conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–190 ppm).
- IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
- Mass Spectrometry : Molecular ion peak at m/z 288.7 (C₁₅H₁₁ClO₃⁺) confirms molecular weight .
- Advanced Confirmation : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C=O bond: 1.21 Å) .
Q. How can researchers ensure purity during synthesis?
- Purification Steps :
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures.
- Chromatography : Column chromatography with silica gel (eluent: 3:7 ethyl acetate/hexane).
- Purity Criteria : ≥98% by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What mechanistic insights explain substituent effects on reactivity?
- Electronic Effects : The 3-chloro group on the benzoate is electron-withdrawing, activating the carbonyl toward nucleophilic attack. The phenyl group at the 2-oxo position stabilizes intermediates via resonance .
- Kinetic Studies : Substituents alter reaction rates; for example, electron-deficient aryl groups accelerate substitution by 20–30% compared to electron-rich analogs .
Q. How to resolve contradictions in reported reaction yields?
- Troubleshooting Factors :
- Solvent Polarity : DMF vs. THF (yields drop to ~60% in THF due to poor solubility).
- Temperature : Room temperature vs. heated conditions (higher temps may degrade intermediates).
- Case Study : Yield discrepancies (75–88%) in phenacyl benzoate syntheses are attributed to recrystallization efficiency .
Q. What experimental designs evaluate biological activity (e.g., antimicrobial)?
- In Vitro Assays :
- Minimum Inhibitory Concentration (MIC) : Test against E. coli and S. aureus using broth dilution (range: 10–200 µg/mL).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-fluoro or 2-methyl derivatives) to identify critical substituents .
- Controls : Include ciprofloxacin (positive) and DMSO (negative).
Q. How does the compound behave under photolytic conditions?
- Photodegradation : UV irradiation (254 nm) in acetonitrile cleaves the ester bond, producing 3-chlorobenzoic acid and phenylglyoxal. Half-life: ~2 hours .
- Applications : Potential as a photolabile protecting group in organic synthesis .
Data Contradiction Analysis
Q. Why do computational and experimental solubility values diverge?
- Issue : Predicted solubility (LogP = 2.3) vs. observed (poor in water, moderate in DMSO).
- Resolution : Computational models underestimate π-π stacking in crystalline forms, reducing solubility .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Hazards : Irritant (skin/eyes); avoid inhalation.
- PPE : Gloves, lab coat, goggles.
- Waste Disposal : Neutralize with NaOH (pH 7–8) before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
